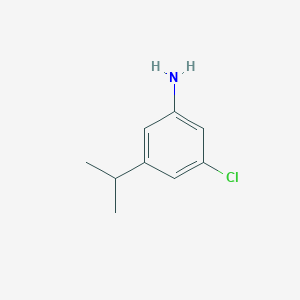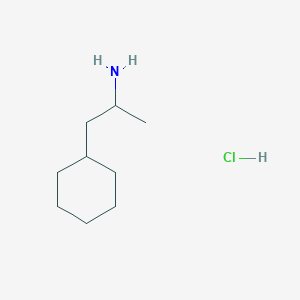
4-(2-chloroethyl)thiomorpholine 1,1-dioxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(2-chloroethyl)thiomorpholine 1,1-dioxide is a chemical compound with the molecular formula C6H12ClNO2S . It is also known by its synonyms 4-(2-chloroethyl)-1lambda6-thiomorpholine-1,1-dione and Thiomorpholine, 4-(2-chloroethyl)-, 1,1-dioxide .
Synthesis Analysis
The synthesis of 4-(2-chloroethyl)thiomorpholine 1,1-dioxide can be achieved from 4-(2-hydroxyethyl)thiomorpholine 1,1-dioxide . The process involves the use of thionyl chloride and N,N-dimethyl-formamide in dichloromethane at 0 - 40℃ . The reaction mixture is heated to 40 °C overnight .Molecular Structure Analysis
The molecular weight of 4-(2-chloroethyl)thiomorpholine 1,1-dioxide is 197.68 . The exact structure can be found in the referenced material .Physical And Chemical Properties Analysis
4-(2-chloroethyl)thiomorpholine 1,1-dioxide has a melting point of 63℃ (in petroleum ether) . It has an assay of ≥99.0% .Safety and Hazards
This chemical is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-(2-chloroethyl)thiomorpholine 1,1-dioxide involves the reaction of thiomorpholine with 2-chloroethanol followed by oxidation with hydrogen peroxide.", "Starting Materials": [ "Thiomorpholine", "2-chloroethanol", "Hydrogen peroxide" ], "Reaction": [ "Thiomorpholine is reacted with 2-chloroethanol in the presence of a base such as sodium hydroxide to form 4-(2-chloroethyl)thiomorpholine.", "The resulting product is then oxidized with hydrogen peroxide in the presence of a catalyst such as sodium tungstate to form 4-(2-chloroethyl)thiomorpholine 1,1-dioxide." ] } | |
CAS RN |
55160-66-2 |
Product Name |
4-(2-chloroethyl)thiomorpholine 1,1-dioxide |
Molecular Formula |
C6H12ClNO2S |
Molecular Weight |
197.7 |
Purity |
85 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





